molecular formula C16H20ClN3O B2888680 1,4-Diazepan-1-yl-(2-methylquinolin-4-yl)methanone;hydrochloride CAS No. 2418715-49-6

1,4-Diazepan-1-yl-(2-methylquinolin-4-yl)methanone;hydrochloride

Cat. No. B2888680
M. Wt: 305.81
InChI Key: OJUOHVPWLGOOPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1,4-Diazepan-1-yl-(2-methylquinolin-4-yl)methanone;hydrochloride” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Transformation and Environmental Impact of Diazepam Derivatives

One significant area of research involves the transformation products of diazepam, a structurally related compound, during water chlorination disinfection processes. Studies have identified chlorinated byproducts of diazepam, which raises concerns about the presence and potential toxicity of such disinfection byproducts (DBPs) in drinking water. These findings are crucial for understanding the environmental fate and impact of diazepam and its derivatives, including the potential formation of toxic byproducts and their occurrence levels in drinking water systems (Xin Zhang et al., 2019).

Photochemical Synthesis and Degradation Studies

Research into the photochemical synthesis of benzodiazepines from azido precursors offers insight into synthetic pathways that could be relevant to the production and modification of 1,4-Diazepan-1-yl-(2-methylquinolin-4-yl)methanone hydrochloride. These studies provide a foundation for understanding the chemical behavior and potential applications of diazepine derivatives in pharmaceuticals and organic chemistry (H. Sawanishi et al., 1985).

Novel Synthesis and Analytical Techniques

Innovative synthetic methods and analytical techniques for diazepine derivatives are under constant development, contributing to the broader field of medicinal chemistry and drug design. For example, the chemodivergent synthesis approach for creating structurally diverse compounds offers potential for the development of new pharmaceuticals and materials. These methodologies enable the efficient synthesis of complex molecular architectures from simple starting materials, highlighting the versatility and potential applications of diazepine and quinolinyl methanone derivatives in various scientific domains (Isravel Muthukrishnan et al., 2020).

properties

IUPAC Name

1,4-diazepan-1-yl-(2-methylquinolin-4-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O.ClH/c1-12-11-14(13-5-2-3-6-15(13)18-12)16(20)19-9-4-7-17-8-10-19;/h2-3,5-6,11,17H,4,7-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUOHVPWLGOOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)N3CCCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diazepan-1-yl-(2-methylquinolin-4-yl)methanone;hydrochloride

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